molecular formula C8H7N B042240 o-Tolunitrile CAS No. 529-19-1

o-Tolunitrile

Cat. No. B042240
CAS RN: 529-19-1
M. Wt: 117.15 g/mol
InChI Key: NWPNXBQSRGKSJB-UHFFFAOYSA-N
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Description

Synthesis Analysis

o-Tolunitrile can be synthesized using o-toluic acid and urea, where the yield depends on the molar ratio of the reactants, reaction temperature, and time (Cheng-wen Hua, 1999). Another method involves catalysis by continuous flow gas-solid process, achieving high molar yields under optimal conditions (Li Wei, 2007).

Molecular Structure Analysis

The molecular structure of o-tolunitrile has been thoroughly studied, including its vibrational spectra through FTIR and Raman spectroscopy, which help in understanding the geometric parameters and electronic structure (N. Hansen, H. Mäder, T. Bruhn, 1999).

Chemical Reactions and Properties

o-Tolunitrile participates in various chemical reactions, such as selective ammoxidation processes to create efficient synthesis routes, showing almost 100% selectivity for mono-nitriles (G. Xie, Qiong Zheng, Chi Huang, Yuanyin Chen, 2003). It also exhibits distinctive behavior in electron transfer and oxygenation reactions, demonstrating its reactivity and versatility in organic synthesis (K. Ohkubo, Kyou Suga, K. Morikawa, S. Fukuzumi, 2003).

Physical Properties Analysis

The physical properties of o-tolunitrile, including its phase behavior and molecular interactions, have been explored to understand its stability and reactivity in different environments. For instance, its microwave spectrum has provided insights into its structural rotational constants and nitrogen quadrupole coupling constants (N. Hansen, H. Mäder, T. Bruhn, 1999).

Chemical Properties Analysis

The chemical properties of o-tolunitrile, particularly its reactivity and interaction with various reagents and catalysts, have been extensively studied. These studies include its behavior in ammoxidation reactions and its role in synthesizing other important chemical compounds, reflecting its utility in industrial and research applications (G. Xie, Qiong Zheng, Chi Huang, Yuanyin Chen, 2003).

Scientific Research Applications

o-Tolunitrile is an important type of aromatic nitriles, from which many pharmaceuticals, dyes, fluorescence whitener and other fine chemicals can be produced .

Application

Tolunitriles can be prepared by selective ammoxidation of methylbenzyl chlorides prepared by chloromethylation of toluene . This approach provides a new path for preparing alkylbenzonitriles and other aromatic nitriles .

Method of Application

The method involves the selective ammoxidation of methylbenzyl chlorides, which are prepared by the chloromethylation of toluene . This process provides a new pathway for the synthesis of alkylbenzonitriles and other aromatic nitriles .

Results

The total yields of this process can reach 83%, and the selectivity of tolunitriles is almost 100% . This indicates that the method is highly efficient and selective .

Safety And Hazards

o-Tolunitrile is combustible and causes skin irritation . It is harmful to aquatic life with long-lasting effects . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish . It is advised to wear protective gloves, eye protection, and face protection when handling o-Tolunitrile .

Relevant Papers

One of the relevant papers is “Reaction Kinetics of CN + Toluene and Its Implication on the Production of Aromatic Nitriles in the Taurus Molecular Cloud and Titan’s Atmosphere” which discusses the reactions between cyano radicals and aromatic hydrocarbons as important pathways for the formation of aromatic nitriles in the interstellar medium .

properties

IUPAC Name

2-methylbenzonitrile
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InChI

InChI=1S/C8H7N/c1-7-4-2-3-5-8(7)6-9/h2-5H,1H3
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InChI Key

NWPNXBQSRGKSJB-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC=C1C#N
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Molecular Formula

C8H7N
Record name O-TOLUNITRILE
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DSSTOX Substance ID

DTXSID6022050
Record name 2-Tolunitrile
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Molecular Weight

117.15 g/mol
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Physical Description

O-tolunitrile is a light blue clear liquid. (NTP, 1992), Liquid; [Merck Index] Colorless liquid with an almond-like odor; [Alfa Aesar MSDS]
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Boiling Point

401 °F at 760 mmHg (NTP, 1992)
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Flash Point

184 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 63 °F (NTP, 1992)
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Density

0.9955 at 68 °F (NTP, 1992) - Less dense than water; will float
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Product Name

o-Tolunitrile

CAS RN

529-19-1, 25550-22-5
Record name O-TOLUNITRILE
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Record name 2-Methylbenzonitrile
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Melting Point

7.7 °F (NTP, 1992)
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Synthesis routes and methods

Procedure details

Following a procedure similar to that described in Example 7, 18.9 g. (0.05 mole) of 2-cyclohexylmethyl-1-[2-(3-bromophenyl)propyl]piperidine was reacted with 0.095 mole of n-butyl lithium in diethyl ether and the resulting lithio derivative reacted directly with 12.4 g. (0.106 mole) of 2-methylbenzonitrile to give 4.85 g. of 2-cyclohexylmethyl-1-{2-[3-(2-methylbenzoyl)phenyl]propyl}piperidine as a yellow oil.
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
0.095 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
lithio
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
745
Citations
WT Boyce, R Levine - The Journal of Organic Chemistry, 1966 - ACS Publications
… o-Tolunitrile has been acylated and alkylated to give a series of 2-cyanobenzyl ketones and 2-alkylbenzonitriles. A new route has been developed which gives excellent yields of 3-…
Number of citations: 17 pubs.acs.org
PB Nagabalasubramanian, S Periandy… - Spectrochimica Acta Part …, 2009 - Elsevier
… o-Tolunitrile is used as a solvent and chemical intermediate for the synthesis of … , o-tolunitrile has been taken for the present study. The complete vibrational analysis of o-tolunitrile was …
Number of citations: 14 www.sciencedirect.com
M Fujii, M Yamauchi, K Takazawa, M Ito - Spectrochimica Acta Part A …, 1994 - Elsevier
… for the methyl rotation in o-tolunitrile does not change much in … The methyl group in otolunitrile has a large steric hindrance … For o-tolunitrile, we could not determine the potential curves …
Number of citations: 56 www.sciencedirect.com
JF Bunnett, FP Olsen - The Journal of Organic Chemistry, 1974 - ACS Publications
… This compares with 1.1 X 10-5 M-1 sec-1 for o-tolunitrile from our … A small amount of o-tolunitrile was dissolved in a standardized solution of HCIO4 in distilled water. Aliquots were …
Number of citations: 5 pubs.acs.org
LW Deady, NH Quazi - Synthetic communications, 1995 - Taylor & Francis
The product from the diacetylation of α-cyano-o-tolunitrile has now been assigned as an isocoumarin derivative. This is readily transformed into various 1-substituted-3-…
Number of citations: 18 www.tandfonline.com
K Suzuki, S Ishiuchi, M Sakai, M Fujii - Journal of electron spectroscopy and …, 2005 - Elsevier
… For o-tolunitrile, we could not find any band due to the internal methyl rotation in both S 1 –S 0 excitation and following ionization from S 1 . As a result, we cannot directly compare the …
Number of citations: 16 www.sciencedirect.com
GA Bagirzade - Russian Journal of General Chemistry, 2010 - Springer
… In these works equations for the rates of accumalation of phthalonitrile, o-tolunitrile, benzonitrile, and phthalimide were obtained. Phthalonitrile was shown to be formed only from o-…
Number of citations: 9 link.springer.com
GA Bagirzade, DB Tagiyev, MR Manafov - Modern Research in Catalysis, 2014 - scirp.org
… shown that 4-phenyl-o-tolunitrile is an intermediate at formation … oxide catalyst, 4-brom-o-tolunitrile is the intermediate product at … of 4-phenyl-o-tolunitrile conversion in the ammoxidation …
Number of citations: 14 www.scirp.org
T Kanda, S Kato, T Sugino, N Kambe, A Ogawa… - …, 1995 - thieme-connect.com
… (3) was efficiently generated by lithium-tellurium exchange of the corresponding benzylic telluride 2 prepared in situ from lithium butanetellurolate and α-bromo-o-tolunitrile (1). Reaction …
Number of citations: 9 www.thieme-connect.com
K Sen - Indian Journal of Physics - arxiv.iacs.res.in
The absurption spectra of thin films of o-and p-tolunitrile in the liquid and the solid states at low temperatures have be0n studied and the results have boon compared with those for the …
Number of citations: 0 arxiv.iacs.res.in

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